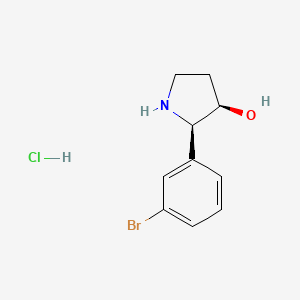

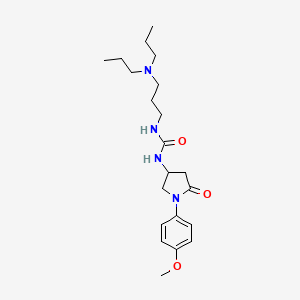

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

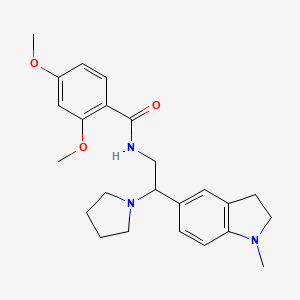

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride, also known as Br-PIP, is a synthetic compound used in scientific research. It is a chiral molecule with two stereoisomers, (2R,3R) and (2S,3S). Br-PIP has been found to have potential therapeutic applications due to its ability to modulate neurotransmitter systems in the brain.

科学的研究の応用

Synthesis in Carbapenem Production

A study by Hashihayata et al. (2002) demonstrates the use of a related compound, a (2R,4S)-trans-disubstituted pyrrolidine ring system, in synthesizing a novel ultrabroad-spectrum carbapenem. This process involves the iodine-mediated oxidative cyclization of a related acetamide as a key step (Hashihayata et al., 2002).

Development of 1′-aza-C-nucleosides

Filichev and Pedersen (2001) reported the synthesis of pyrimidine 1′-aza-C-nucleosides by fusing related compounds with 5-bromouracil and other bromopyrimidines. This process is significant in developing nucleoside analogs, potentially useful in medicinal chemistry (Filichev & Pedersen, 2001).

Synthesis of Antibiotic Anisomycin

Kaden, Brockmann, and Reissig (2005) explored the synthesis of both enantiomers of the antibiotic anisomycin using related pyrrolidin-3-ones. The process showcased a flexible approach to hydroxylated pyrrolidines, vital for the production of this antibiotic (Kaden et al., 2005).

In Organometallic Chemistry

Singh et al. (2003) studied the creation of hybrid ligands incorporating a pyrrolidine ring for forming complexes with palladium(II) and mercury(II). This research highlights the compound's potential in creating novel organometallic complexes, which can have various industrial and research applications (Singh et al., 2003).

Hydrolysis of Aryltellurium Trichlorides

Misra et al. (2011) used 2-pyrrolidinones in the hydrolysis of aryltellurium trichlorides. This reaction is significant in understanding the reactivity of aryltellurium compounds and could have implications in synthetic organic chemistry (Misra et al., 2011).

Potential Antithrombin Activity

Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives related to (2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol and conducted molecular docking studies to explore their potential as thrombin inhibitors. This research indicates the compound's relevance in developing new pharmaceuticals (Ayan et al., 2013).

Application in Intercalating Nucleic Acids

Filichev and Pedersen (2003) synthesized N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, related to the compound , for use in intercalating nucleic acids. This has potential applications in gene therapy and biotechnology (Filichev & Pedersen, 2003).

特性

IUPAC Name |

(2R,3R)-2-(3-bromophenyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10;/h1-3,6,9-10,12-13H,4-5H2;1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVUWAPRHOKQT-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-(3-Bromophenyl)pyrrolidin-3-ol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

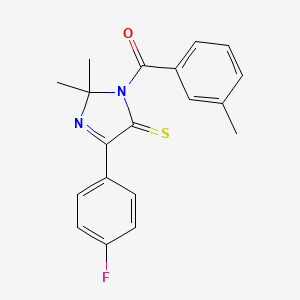

![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)

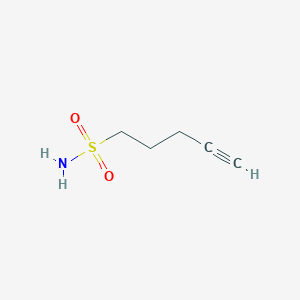

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

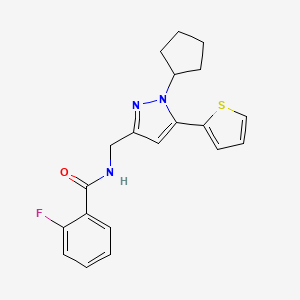

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)